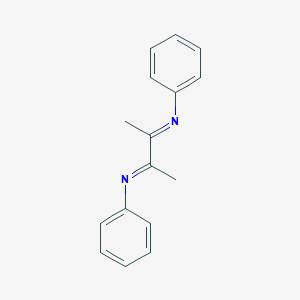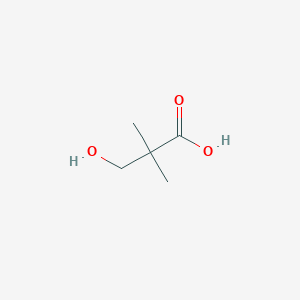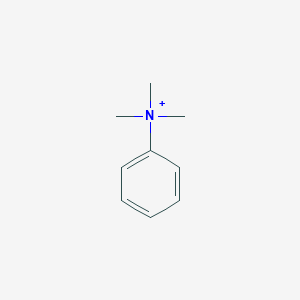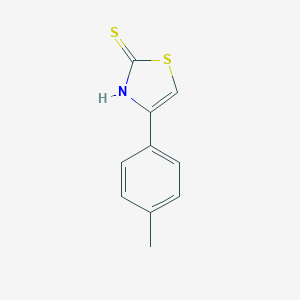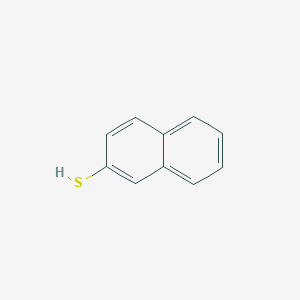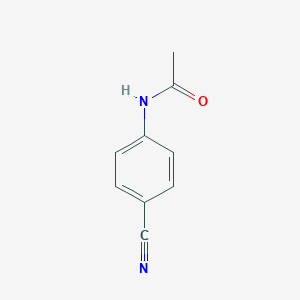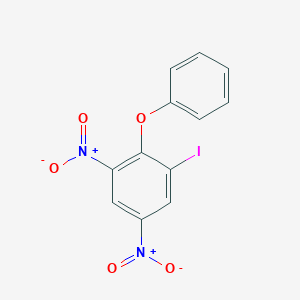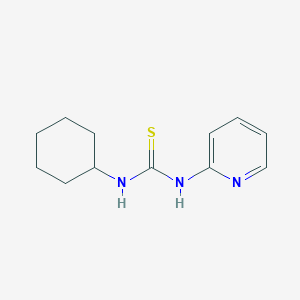
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- is a chemical compound with a molecular formula of C13H18N2S. It is a thiosemicarbazide derivative that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter. It has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin.
Efectos Bioquímicos Y Fisiológicos
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to have antioxidant activity and to inhibit the activity of enzymes involved in the production of reactive oxygen species. In addition, it has been shown to have anti-inflammatory activity and to inhibit the activity of enzymes involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, and its properties and effects are well documented. However, there are also some limitations to its use in lab experiments. It is a toxic compound and must be handled with care. It is also relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio-. One potential direction is the study of its potential as a therapeutic agent for various diseases. It has been shown to have potential as a therapeutic agent for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of its mechanism of action. The mechanism of action of urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- is not fully understood, and further research is needed to elucidate its mode of action. Finally, there is potential for the development of new derivatives of urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- with improved properties and effects.
Métodos De Síntesis
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- can be synthesized using various methods. One of the most common methods involves the reaction between cyclohexyl isocyanate and 2-pyridyl thiosemicarbazide in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as methanol or ethanol, and the product is obtained through filtration and recrystallization.
Aplicaciones Científicas De Investigación
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- has been extensively used in scientific research for its unique properties. It has been studied for its antifungal, antibacterial, and antiviral activities. It has also been used as a chelating agent and a ligand in coordination chemistry. In addition, it has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
36251-85-1 |
|---|---|
Nombre del producto |
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- |
Fórmula molecular |
C12H17N3S |
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C12H17N3S/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2,(H2,13,14,15,16) |
Clave InChI |
NJYHEQAVKAHKLU-UHFFFAOYSA-N |
SMILES isomérico |
C1CCC(CC1)N=C(NC2=CC=CC=N2)S |
SMILES |
C1CCC(CC1)NC(=S)NC2=CC=CC=N2 |
SMILES canónico |
C1CCC(CC1)NC(=S)NC2=CC=CC=N2 |
Otros números CAS |
36251-85-1 |
Solubilidad |
5.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)
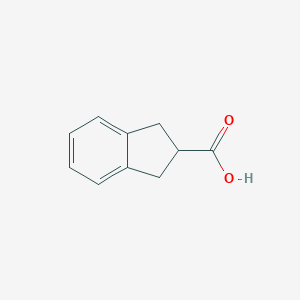
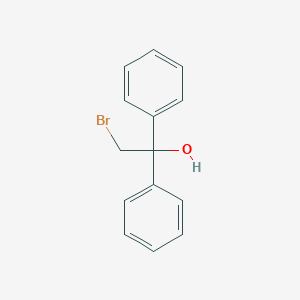
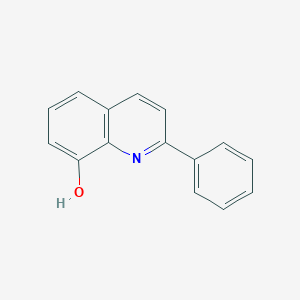
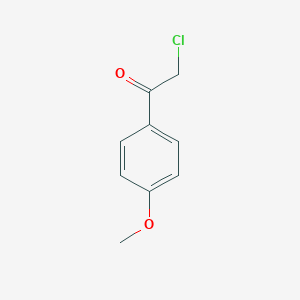
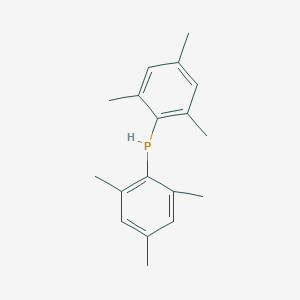
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
